3-(tert-butyl)cyclohexanone chemical properties
3-(tert-butyl)cyclohexanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(tert-butyl)cyclohexanone
Abstract
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-(tert-butyl)cyclohexanone (CAS No. 936-99-2). Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemical implications of the bulky tert-butyl group on the cyclohexane ring. We will explore its conformational analysis, spectroscopic signature, and utility as a synthetic intermediate. The causality behind experimental choices and protocols is emphasized to provide actionable, field-proven insights.
Core Physicochemical and Structural Properties
3-(tert-butyl)cyclohexanone is a substituted cyclic ketone whose properties are dominated by the interplay between the carbonyl group and the sterically demanding tert-butyl substituent. Its fundamental characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-tert-butylcyclohexan-1-one | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| CAS Number | 936-99-2 | [1][2] |
| Boiling Point | 213.3 °C (at 760 mmHg) | [3][4] |
| Flash Point | 75.7 °C | [4] |
| Density | 0.911 g/cm³ | [4] |
| Appearance | White to off-white solid/powder | [5] |
| InChIKey | YJZOKOQSQKNYLW-UHFFFAOYSA-N | [1] |
Conformational Analysis: The Influence of a Bulky Substituent
The chemical behavior of 3-(tert-butyl)cyclohexanone is fundamentally governed by its conformational preferences. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The introduction of a large tert-butyl group acts as a "conformational lock."[6]
Due to severe 1,3-diaxial steric interactions, the conformer with the tert-butyl group in an axial position is highly energetically unfavorable.[7] Consequently, the molecule overwhelmingly adopts the chair conformation where the tert-butyl group occupies an equatorial position. This locking effect dictates the spatial orientation of the remaining ring protons and influences the stereochemical outcome of reactions at the carbonyl center.
Caption: Conformational equilibrium of 3-(tert-butyl)cyclohexanone.
Spectroscopic Characterization
Definitive identification of 3-(tert-butyl)cyclohexanone relies on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a prominent singlet around δ 0.9 ppm , integrating to 9H, which corresponds to the chemically equivalent methyl protons of the tert-butyl group. The remaining 9 protons on the cyclohexane ring appear as a series of complex multiplets between δ 1.2 and 2.5 ppm .
-
¹³C NMR: The carbon spectrum will show a distinct signal for the carbonyl carbon in the downfield region, typically around δ 210-212 ppm . Other key signals include the quaternary carbon of the tert-butyl group (~32 ppm), the methyl carbons (~27 ppm), and the individual carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional group. A strong, sharp absorption band is observed in the range of 1710-1725 cm⁻¹ , which is characteristic of a saturated six-membered ring ketone (C=O stretch).[8] Additional bands corresponding to C-H stretching and bending vibrations of the aliphatic ring and tert-butyl group are also present.[2]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum typically shows the molecular ion peak [M]⁺ at m/z = 154 . The most significant fragmentation pathway involves the loss of the stable tert-butyl radical (•C(CH₃)₃), leading to a prominent base peak at [M-57]⁺, m/z = 97 .
Synthesis Protocols
A common and effective method for the synthesis of 3-substituted cyclohexanones is the 1,4-conjugate addition (Michael addition) of an organocuprate reagent to an α,β-unsaturated ketone.
Caption: Synthetic workflow for 3-(tert-butyl)cyclohexanone.
Experimental Protocol: Synthesis via Conjugate Addition
This protocol is adapted from established procedures for 1,4-addition to cyclohexenone.[9]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, prepare the lithium di-tert-butylcuprate (Gilman) reagent by adding two equivalents of tert-butyllithium in pentane to a cooled (-78 °C) suspension of one equivalent of copper(I) iodide in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the cuprate solution to -78 °C. Slowly add one equivalent of cyclohex-2-en-1-one dissolved in anhydrous THF dropwise to the stirred solution.
-
Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 3-(tert-butyl)cyclohexanone.
Chemical Reactivity and Applications
The primary site of reactivity is the carbonyl group. Its accessibility is influenced by the fixed conformation of the ring.
Reduction to 3-(tert-butyl)cyclohexanol
The reduction of the ketone to the corresponding alcohol is a foundational reaction in stereochemical studies.
-
Mechanism: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion to the electrophilic carbonyl carbon.
-
Stereoselectivity: The attack of the hydride can occur from two faces, leading to a mixture of cis- and trans-3-(tert-butyl)cyclohexanol. The axial approach is generally favored with small, unhindered hydride reagents, leading to the equatorial alcohol (trans isomer) as the major product. However, the use of bulkier reducing agents (e.g., L-Selectride) can reverse this selectivity, favoring the formation of the axial alcohol (cis isomer).[10] This controlled synthesis of specific diastereomers is critical in drug development for establishing structure-activity relationships.
Utility in Synthesis
3-(tert-butyl)cyclohexanone serves as a valuable building block in organic synthesis. The ketone can be converted into various derivatives, and its rigid conformational structure allows for highly predictable stereochemical outcomes in subsequent reactions. Its derivatives have been explored in various contexts, though its 4-substituted isomer is more commonly cited in studies on antibacterial agents and other bioactive molecules.[11]
Safety and Handling
As a laboratory chemical, 3-(tert-butyl)cyclohexanone requires careful handling in accordance with standard safety practices.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
References
-
PubChem. (n.d.). 3-(Tert-butyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link][1]
-
The Good Scents Company. (n.d.). 3-tert-butyl cyclohexanone. Retrieved from [Link][3]
-
Bruder, M. (n.d.). Conformational Analysis. Retrieved from [Link][7]
-
SpectraBase. (n.d.). 3-tert-BUTYLCYCLOHEXANONE. Wiley-VCH GmbH. Retrieved from [Link][2]
-
National Institutes of Health. (n.d.). 3-(Tert-butyl)cyclohexanone | C10H18O | CID 136750. PubChem. Retrieved from [Link][14]
-
Kozioł, A., et al. (2020). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Retrieved from [Link][11]
-
Eliel, E. L., et al. (1966). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 46, 13. Retrieved from [Link][10]
-
PrepChem. (n.d.). Synthesis of 3-butylcyclohexanone. Retrieved from [Link][9]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Retrieved from [Link][13]
-
Weinshenker, N. M., et al. (1976). OXIDATION OF ALCOHOLS TO KETONES: 4-tert-BUTYLCYCLOHEXANONE. Organic Syntheses, 55, 95. Retrieved from [Link][8]
Sources
- 1. 3-(Tert-butyl)cyclohexanone | C10H18O | CID 136750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-tert-butyl cyclohexanone, 936-99-2 [thegoodscentscompany.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conformational Analysis [sas.upenn.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. aksci.com [aksci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. 3-(Tert-butyl)cyclohexanone | C10H18O | CID 136750 - PubChem [pubchem.ncbi.nlm.nih.gov]
